molecular formula C27H23FN2O4 B2778862 2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 895652-41-2

2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2778862
CAS RN: 895652-41-2
M. Wt: 458.489
InChI Key: JHJNHQRVYCLIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H23FN2O4 and its molecular weight is 458.489. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

  • Research on amide-containing isoquinoline derivatives, similar in structure to the compound , has shown that these compounds can form gels and crystalline solids upon treatment with various acids. These materials demonstrate fluorescence emission properties, which are significantly altered upon protonation or interaction with other compounds. This suggests potential applications in materials science and fluorescence-based technologies (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Transformations

  • The compound's synthesis and transformations can be significant in organic chemistry, particularly in the creation of various derivatives. For example, the reaction of related compounds with triethyloxonium fluoroborate can lead to the formation of various derivatives like quinazoline and benzoxazinones, indicating its versatility in synthetic chemistry (Kato, Takada, & Ueda, 1976).

Radiosynthesis and Imaging

  • Derivatives of this compound have been used in the radiosynthesis of new agents for imaging purposes. For example, AZD8931, a derivative used for PET imaging to study EGFR, HER2, and HER3 signaling in medical diagnostics, shows the potential of such compounds in biomedical imaging (Wang, Gao, & Zheng, 2014).

Pharmacological Studies

  • The pharmacological properties of related compounds, such as quinoline derivatives, have been explored, demonstrating potential biological activities. This opens up possibilities for the compound to be used in drug discovery and development for various therapeutic applications (Bhambi et al., 2010).

properties

IUPAC Name

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O4/c1-3-17-4-13-24-22(14-17)27(33)23(26(32)18-5-7-19(28)8-6-18)15-30(24)16-25(31)29-20-9-11-21(34-2)12-10-20/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJNHQRVYCLIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

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